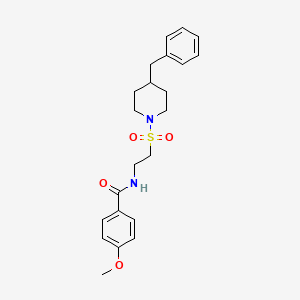

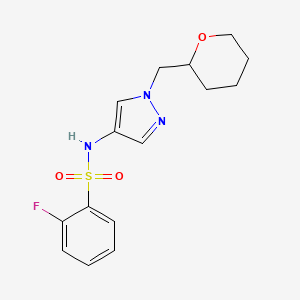

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the reactions involved in the synthesis of such compounds .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its potential to visualize primary breast tumors through sigma receptor scintigraphy. This technique leverages the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells. A study involving patients with mammographically suspicious breast masses demonstrated the compound's accumulation in most breast tumors in vivo, suggesting its utility in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Imaging 5-HT(1A) Receptor Binding

Research on 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethylpiperazine ([(18)F]p-MPPF) has demonstrated its applicability in the quantitative imaging of 5-hydroxytryptamine(1A) (5-HT(1A)) receptors in healthy volunteers. This compound, through PET scans, showed potential for analyzing 5-HT(1A) receptor distribution in the human brain, offering insights into neurological conditions and drug effects (Passchier et al., 2000).

Analytical Detection in Intoxications

The identification of urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a novel cannabimimetic, highlights the analytical applications of compounds with similar structures in forensic and clinical toxicology. Through gas chromatography-mass spectrometry, metabolites indicating ingestion of RCS-4 were identified, underlining the importance of analytical chemistry in diagnosing and understanding the pharmacokinetics of new psychoactive substances (Kavanagh et al., 2012).

Paraben Exposure Assessment

Investigations into human exposure to parabens, which share functional groups with N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide, have utilized analytical techniques to measure these compounds in various biological matrices. Studies have reported on the ubiquitous presence of parabens in the human body, reflecting widespread exposure through consumer products. This research contributes to our understanding of environmental chemicals' impact on health and the methods used to assess exposure (Calafat et al., 2010).

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-21-9-7-20(8-10-21)22(25)23-13-16-29(26,27)24-14-11-19(12-15-24)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCBFKXABAMJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)

![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)

![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)

![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2661917.png)

![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)